molecular formula C13H14N2O B7629683 N,2-dimethyl-4-pyrrol-1-ylbenzamide

N,2-dimethyl-4-pyrrol-1-ylbenzamide

Cat. No.: B7629683
M. Wt: 214.26 g/mol
InChI Key: VEIARRZVGSSBSF-UHFFFAOYSA-N
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Description

N,2-dimethyl-4-pyrrol-1-ylbenzamide: is a chemical compound that features a benzamide core with a pyrrole ring and two methyl groups attached

Properties

IUPAC Name

N,2-dimethyl-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-9-11(15-7-3-4-8-15)5-6-12(10)13(16)14-2/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIARRZVGSSBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-4-pyrrol-1-ylbenzamide typically involves the reaction of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid with appropriate reagents to form the benzamide structure. One common method includes refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol . The reaction is monitored by thin-layer chromatography (TLC) and the product is isolated by pouring the reaction mixture onto crushed ice .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N,2-dimethyl-4-pyrrol-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or pyrrole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,2-dimethyl-4-pyrrol-1-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to increase monoclonal antibody production in Chinese hamster ovary cell cultures by affecting cell growth and metabolism .

Comparison with Similar Compounds

Uniqueness: N,2-dimethyl-4-pyrrol-1-ylbenzamide is unique due to its specific structural features and the combination of a pyrrole ring with a benzamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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